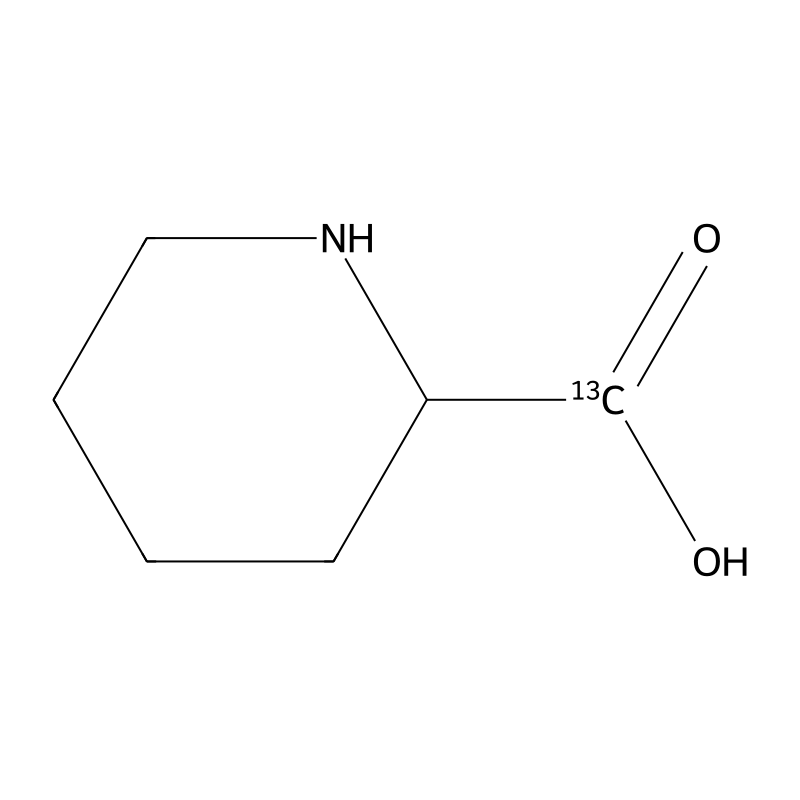

piperidine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Piperidine-2-carboxylic acid, also known as pipecolic acid, is an organic compound characterized by its piperidine ring structure and carboxylic acid functional group. Its chemical formula is , and it is classified as a chiral amino acid derivative, although it is not one of the standard amino acids encoded by genetic code. The compound exists in two enantiomeric forms, with the (S)-stereoisomer being more prevalent in nature. Piperidine-2-carboxylic acid is a colorless solid that plays significant roles in various biochemical pathways and synthetic applications .

- Oxidation: It can be oxidized to yield corresponding ketones or aldehydes.

- Reduction: This compound can be reduced to form different amine derivatives.

- Substitution: It undergoes nucleophilic substitution reactions, where the carboxylic acid group may be replaced by other functional groups.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions are typically controlled to optimize yields and selectivity .

Piperidine-2-carboxylic acid is involved in various biological processes. It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists. Notably, it has been linked to pipecolic acidemia, a condition associated with elevated levels of pipecolic acid that can manifest in some forms of epilepsy. Additionally, it plays a role in the metabolism of lysine and interacts with specific enzymes such as lysine aminotransferase, which is crucial for amino acid metabolism in plants .

Piperidine-2-carboxylic acid can be synthesized through several methods:

- Resolution of Racemic Mixtures: This method utilizes chiral agents to separate the desired enantiomer from racemic mixtures.

- Asymmetric Synthesis: Chiral catalysts or starting materials are employed to facilitate the synthesis of the compound with high enantiomeric purity.

In industrial settings, large-scale production often involves optimized resolution processes or asymmetric synthesis techniques to achieve high yields and purity levels .

Piperidine-2-carboxylic acid has diverse applications across various fields:

- Chemistry: It serves as a building block for synthesizing complex organic molecules and acts as a chiral auxiliary in asymmetric synthesis.

- Biology: The compound is used in research related to enzyme inhibitors and receptor modulation.

- Medicine: Investigations into its therapeutic potential include roles in developing new drugs for neurological disorders and other diseases.

- Industry: It finds use in producing specialty chemicals and materials with specific properties .

Studies have shown that piperidine-2-carboxylic acid interacts with enzymes involved in amino acid metabolism. For instance, it influences the activity of lysine aminotransferase, which plays a role in converting lysine into pipecolic acid through transamination processes. This interaction highlights its significance in metabolic pathways and potential therapeutic targets .

Piperidine-2-carboxylic acid shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Pipecolic Acid | Same piperidine ring | Naturally occurring; involved in lysine metabolism |

| Homoproline | Similar carboxyl group | Used as a proline analog; important in peptide synthesis |

| 1-Piperideine-2-carboxylic Acid | Tetrahydropyridine derivative | Intermediate in L-lysine metabolism |

| 3-Piperidinecarboxylic Acid | Related carboxylic structure | Exhibits different biological activities |

Piperidine-2-carboxylic acid's unique chiral properties and its specific interactions with metabolic enzymes distinguish it from these similar compounds. Its role as a precursor for various biologically active molecules further emphasizes its significance within biochemical research .

Piperidine-2-carboxylic acid, commonly known as pipecolic acid, is an organic compound with the molecular formula C6H11NO2 [1] [2] [3]. The compound features a six-membered saturated heterocyclic ring containing one nitrogen atom (piperidine ring) with a carboxylic acid functional group attached at the 2-position [1]. The molecular weight of piperidine-2-carboxylic acid is 129.16 g/mol [2] [4] [5] [6].

The structural framework consists of a piperidine ring (a saturated nitrogen-containing heterocycle) bearing a carboxyl group at the alpha-carbon position relative to the nitrogen atom [1]. This structural arrangement classifies the compound as an amino acid, although it is not one of the twenty proteinogenic amino acids encoded genetically [1]. The systematic International Union of Pure and Applied Chemistry name for the S-enantiomer is (S)-piperidine-2-carboxylic acid [2].

Stereochemistry and Chirality

Piperidine-2-carboxylic acid is a chiral compound with a stereogenic center at the C-2 position, where the carboxylic acid group is attached [1] [7]. The presence of this asymmetric carbon gives rise to two enantiomers: the S-configuration and R-configuration isomers [1] [7].

S-Stereoisomer Characteristics

The S-stereoisomer, designated as (S)-piperidine-2-carboxylic acid or L-pipecolic acid, represents the naturally occurring and more common form of the compound [1] [8]. This enantiomer exhibits a specific optical rotation of [α]D20 -27.5° (c=5, H2O, 24°C) [8]. The S-configuration is characterized by the spatial arrangement where the carboxylic acid group adopts a specific three-dimensional orientation relative to the piperidine ring nitrogen [1].

The S-enantiomer has a Chemical Abstracts Service registry number of 3105-95-1 [2] [8] and appears as bright yellow crystals with a melting point of 272°C [8]. The predominance of the S-form in biological systems reflects its metabolic origin from L-lysine through enzymatic cyclization processes [1].

R-Stereoisomer Characteristics

The R-stereoisomer, (R)-piperidine-2-carboxylic acid, represents the mirror image configuration of the S-form [7]. This enantiomer can be obtained through chemical resolution methods, including the use of chiral auxiliary compounds such as metal complexes containing optically active ligands [7]. The resolution of racemic pipecolic acid has been achieved using Λ-β-[Co(R,R-picchxn)Cl2]+ complexes, where the stereochemical course is established through single-crystal X-ray analysis combined with circular dichroism and proton nuclear magnetic resonance measurements [7].

The R-enantiomer exhibits distinct physical and chemical properties compared to its S-counterpart, including differences in optical rotation, crystallization behavior, and biological activity [7]. Preparation of optically pure R-pipecolic acid typically involves asymmetric synthesis strategies or resolution of racemic mixtures [7].

Physical Properties

Melting Point and Thermal Characteristics

Piperidine-2-carboxylic acid demonstrates characteristic thermal properties that reflect its crystalline solid-state structure. The compound exhibits a melting point of approximately 280-282°C with decomposition [4] [5] [9] [6]. Specifically, the melting point has been reported as 282°C (decomposition) in literature sources [5] [6], while commercial specifications indicate ranges of 280°C (decomposition) [4] and "ca 280°C (dec.)" [4].

The S-enantiomer specifically shows a melting point of 272°C [8], indicating slight variations in thermal stability between different stereoisomeric forms. The high melting point reflects the strong intermolecular interactions present in the crystalline lattice, characteristic of amino acid-like compounds that can form extensive hydrogen bonding networks [6].

Solubility Parameters

The solubility profile of piperidine-2-carboxylic acid is characterized by moderate to good water solubility, reflecting the presence of both polar (carboxylic acid and amino) and nonpolar (saturated ring) structural components [8] [6]. The compound demonstrates solubility in water, enabling its use in aqueous biological and chemical systems [10].

Additional solubility data indicates compatibility with various organic solvents including methanol (slightly soluble), chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [5] [6]. The compound shows slight solubility in water and methanol under standard conditions [6]. The amphiphilic nature of the molecule, containing both hydrophilic carboxylic acid functionality and a hydrophobic piperidine ring, contributes to its intermediate solubility characteristics [10].

Spectroscopic Profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information for piperidine-2-carboxylic acid. Proton nuclear magnetic resonance (1H nuclear magnetic resonance) spectroscopy of the compound in deuterated methanol (MeOD) shows characteristic signals including a broad doublet at δ 3.27 (J = 10.8 Hz, 1H), a broad doublet at δ 3.16 (J = 13.3 Hz, 1H), and a broad triplet at δ 2.78 (J = 11.9 Hz, 1H) [11]. These signals correspond to protons on the piperidine ring system and provide information about the conformational characteristics of the six-membered ring.

Carbon-13 nuclear magnetic resonance (13C nuclear magnetic resonance) spectroscopy reveals the carbon framework of the molecule, with predicted spectra available for related piperidine carboxylic acid derivatives [12]. The spectroscopic data confirms the presence of the saturated six-membered ring system and the carboxylic acid functionality.

Mass spectrometry of piperidine-2-carboxylic acid and related compounds shows characteristic fragmentation patterns. The molecular ion typically appears at m/z 129 (corresponding to the molecular weight), with significant fragments including m/z 82, which is characteristic of molecules containing a piperidine ring system [13]. The fragmentation pattern provides structural confirmation and can be used for identification purposes in analytical applications [14] [15].

Chemical Reactivity

Acid-Base Properties

Piperidine-2-carboxylic acid exhibits amphoteric behavior due to the presence of both basic (amino) and acidic (carboxyl) functional groups within the same molecule [16] [17]. This dual nature allows the compound to act as both a proton donor and proton acceptor depending on the pH conditions of the solution [17].

The compound possesses two ionizable sites: the carboxylic acid group (–COOH) and the piperidine nitrogen atom [17]. Under physiological conditions, these groups undergo protonation and deprotonation reactions that determine the overall charge state of the molecule [17]. The acid-base behavior follows typical amino acid chemistry, where the carboxyl group can lose a proton to become negatively charged (–COO⁻) and the amino nitrogen can accept a proton to become positively charged (–NH₂⁺→–NH₃⁺) [17].

Predicted properties for piperidine-2-carboxylic acid derivatives indicate pKa values for the strongest acidic group around 15.86 and for the strongest basic group around 8.88 [16]. These values reflect the relative acidity of the carboxylic acid functionality and the basicity of the piperidine nitrogen, respectively.

Chelating Capabilities

Piperidine-2-carboxylic acid demonstrates significant chelating properties due to its ability to coordinate with metal ions through multiple binding sites [1] [18]. Like most amino acids, pipecolic acid functions as a chelating agent, capable of forming stable complexes with various metal cations [1].

The chelating capability arises from the presence of both nitrogen and oxygen donor atoms within the molecular structure. The piperidine nitrogen provides a basic coordination site, while the carboxylate oxygen atoms (when deprotonated) offer additional binding sites for metal coordination [1]. A well-documented example includes the formation of copper complexes such as Cu(HNC₅H₉CO₂)₂(H₂O)₂, where pipecolic acid acts as a bidentate ligand [1].

Research has demonstrated the formation of various metal complexes with piperidine-2-carboxylic acid, including cadmium(II) halide complexes [19]. X-ray crystallographic studies have revealed one-dimensional polymer structures in complexes such as [CdCl₂(DL-Hpipe-2)(H₂O)], where the metal center adopts octahedral geometry with coordination from carboxyl oxygen atoms, halide ligands, and water molecules [19]. The chelating composition applications extend to industrial uses as agents for preventing metal ion precipitation in cooling water systems [18].

Functional Group Transformations

The functional groups present in piperidine-2-carboxylic acid undergo various chemical transformations typical of amino acids and cyclic secondary amines. The carboxylic acid group participates in standard carboxyl chemistry, including esterification, amidation, and decarboxylation reactions [20].

Esterification reactions can convert the carboxylic acid to corresponding esters using standard coupling reagents or acid-catalyzed conditions. The nitrogen atom in the piperidine ring can undergo N-alkylation reactions, substitution processes, and can be protected using standard amino protecting groups such as tert-butoxycarbonyl (Boc) [20].

The compound serves as a valuable intermediate in pharmaceutical synthesis, particularly in the preparation of various drug molecules [21]. Functional group transformations include conversion to pharmaceutical intermediates through selective modifications of either the carboxylic acid functionality or the piperidine nitrogen [21]. These transformations are facilitated by the relatively stable six-membered ring structure, which provides a rigid framework for regioselective chemical modifications.

Studies have shown that carboxylic acid additives, including those derived from piperidine systems, can improve transition-metal catalyzed C-H functionalization reactions [20]. This demonstrates the utility of piperidine-2-carboxylic acid derivatives in advanced synthetic methodologies for the preparation of complex organic molecules [20].

Zwitterionic Structure at Physiological pH

At physiological pH (approximately 7.4), piperidine-2-carboxylic acid predominantly exists as a zwitterionic species, reflecting its amphoteric nature as an amino acid [22] [17]. The zwitterionic form arises from the simultaneous ionization of both functional groups within the molecule: the carboxylic acid group becomes deprotonated to form a carboxylate anion (–COO⁻), while the piperidine nitrogen becomes protonated to form an ammonium cation (–NH₂⁺→–NH₃⁺) [17].

This internal salt formation results in a molecule that carries both positive and negative charges while maintaining overall electrical neutrality [22] [17]. The zwitterionic structure can be represented as ⁺H₃N–C₅H₈–COO⁻, where the molecule contains distinct charged regions separated by the piperidine ring framework [17].

The formation of the zwitterionic structure is pH-dependent and follows the Henderson-Hasselbalch equation for polyprotic systems [17]. At pH values below the isoelectric point, the molecule carries a net positive charge due to protonation of the carboxylate group, while at pH values above the isoelectric point, the molecule exhibits a net negative charge due to deprotonation of the ammonium group [17].

The zwitterionic nature significantly influences the physical properties of piperidine-2-carboxylic acid, including its solubility behavior, crystalline structure, and intermolecular interactions [22] [17]. The presence of both positive and negative charges within the same molecule leads to strong intermolecular electrostatic interactions, contributing to the high melting point and crystalline solid state of the compound [17].

The compound exhibits buffer capacity due to its zwitterionic character, allowing it to resist pH changes when small amounts of acids or bases are added to solutions [22] [17]. This buffering behavior is particularly relevant in biological systems where pH homeostasis is critical [17].

Crystallographic Studies and Structural Confirmations

X-ray crystallographic analysis has provided detailed structural information about piperidine-2-carboxylic acid and its derivatives, confirming molecular geometry and solid-state packing arrangements [23] [19] [24]. Single-crystal X-ray diffraction studies have been conducted on various forms of the compound, including its metal complexes and protected derivatives [23] [19].

The crystal structure of N-acetylpiperidine-2-carboxylic acid has been determined, showing that the piperidine ring adopts a chair conformation with specific conformational characteristics [23]. The crystallographic analysis revealed orthorhombic crystals with space group Pbca, with unit cell parameters a = 13.684(6) Å, b = 11.602(4) Å, c = 11.171(4) Å, and Z = 8 [23]. The structural determination confirmed that the ring maintains a chair structure with nearly perfect staggering about the C(2)-C(3) bond [23].

Crystallographic studies of metal complexes containing piperidine-2-carboxylic acid have revealed diverse coordination modes and structural arrangements [19]. For example, the cadmium(II) complex [CdCl₂(DL-Hpipe-2)(H₂O)] crystallizes in an orthorhombic system with space group Pca2₁, where the cadmium atom adopts octahedral geometry [19]. The structure features one-dimensional polymer chains bridged by halide atoms, with the carboxyl oxygen atoms coordinating to multiple metal centers [19].

The crystallographic data have confirmed the stereochemical assignments of different enantiomers through absolute structure determinations [7] [19]. Single-crystal X-ray analysis combined with circular dichroism spectroscopy and nuclear magnetic resonance measurements has established the stereochemical course of chiral resolution processes [7].

Conformational analysis studies using both X-ray crystallography and computational methods have provided insights into the preferred geometric arrangements of piperidine-2-carboxylic acid in different environments [25] [26]. These studies have revealed important information about the rotational barriers around amide bonds and the influence of the piperidine ring on peptide conformation when the compound is incorporated into larger molecular frameworks [25] [26].

Chemical Synthesis Routes

The chemical synthesis of piperidine-2-carboxylic acid has been extensively studied, with various methodologies developed to achieve efficient production of this important heterocyclic compound. The most prominent approaches involve the reduction of pyridinecarboxylic acid precursors and the utilization of specialized synthetic intermediates.

From Pyrazinecarboxamide Precursors

The synthesis of piperidine-2-carboxylic acid from pyrazinecarboxamide precursors represents a novel approach that has gained attention in recent pharmaceutical applications. This methodology involves the initial preparation of pyrazinecarboxamide followed by hydrogenation to yield the desired piperidine derivative [1].

The process begins with the readily available pyrazine-2-carboxamide, which undergoes quantitative hydrogenation using palladium on carbon catalyst under aqueous conditions. The reaction typically proceeds at elevated temperatures (85°C) under hydrogen pressure (20 bar), achieving complete conversion within 5 hours [1]. The hydrogenation results in the formation of racemic piperazine-2-carboxamide, which serves as an intermediate for subsequent enzymatic resolution.

Following the hydrogenation step, the racemic piperazine-2-carboxamide is subjected to stereoselective enzymatic hydrolysis using leucine aminopeptidase 2 from Aspergillus oryzae. This biocatalytic resolution achieves 50% theoretical conversion with exceptional enantiomeric excess (>99%) for the (S)-enantiomer [1]. The process demonstrates the integration of chemical and biocatalytic approaches to achieve both high yield and stereoselectivity.

The advantages of this methodology include the commercial availability of starting materials, the ability to conduct both steps in aqueous media, and the potential for telescoping reactions without isolation of intermediates. However, the method requires careful optimization of pH conditions and enzyme loading to achieve optimal results [1].

From Pyridine-2-carboxamide Derivatives

The synthesis from pyridine-2-carboxamide derivatives represents one of the most established and widely utilized approaches for piperidine-2-carboxylic acid production. This method leverages the straightforward hydrogenation of pyridinecarboxylic acids to yield the corresponding piperidine derivatives [2].

The process typically employs 2-pyridinecarboxylic acid as the starting material, which undergoes catalytic hydrogenation in the presence of palladium on carbon catalyst. The reaction conditions involve temperatures of 90-100°C and hydrogen pressures of 4-5 MPa, with reaction times of 3-4 hours [2]. Under these conditions, the process achieves yields of 85.3% for the 2-isomer, with the product obtained through simple crystallization from methanol solution.

The methodology has been extended to include 3-pyridinecarboxylic acid and 4-pyridinecarboxylic acid substrates, with the 4-isomer showing the highest yield (96.8%) under similar reaction conditions [2]. The process demonstrates excellent reproducibility and has been successfully scaled to kilogram quantities in industrial settings.

A key advantage of this approach is the simplicity of the reaction setup and the mild post-processing requirements. The reaction does not require alkaline conditions, unlike traditional Raney nickel-catalyzed processes, resulting in simplified workup procedures and reduced waste generation [2]. The palladium catalyst can be recycled multiple times without significant loss of activity, contributing to the economic viability of the process.

The mechanism involves the initial coordination of the pyridine nitrogen to the palladium surface, followed by sequential hydrogenation of the aromatic ring. The stereochemistry of the product is determined by the facial selectivity of hydrogen addition, though the process typically yields racemic mixtures requiring subsequent resolution [2].

Stereoselective Synthesis Approaches

The development of stereoselective synthesis methods for piperidine-2-carboxylic acid has been driven by the increasing demand for enantiomerically pure compounds in pharmaceutical applications. Several innovative approaches have been developed to achieve high stereoselectivity while maintaining practical synthetic efficiency.

The asymmetric synthesis from L-camphorsulfonamide precursors represents a significant advancement in stereocontrolled synthesis. This methodology involves the Lewis acid-catalyzed condensation of L-camphorsulfonamide with diphenyl imine esters, followed by asymmetric alkylation and cyclization in a "one-pot" process [3]. The method achieves excellent stereoselectivity (>95% enantiomeric excess) with good overall yield (78% over three steps).

The process utilizes readily available chiral auxiliaries and proceeds through well-defined intermediates that can be characterized at each step. The key advantage of this approach is the simultaneous formation of the piperidine ring and the establishment of the correct stereochemistry at the 2-position. The method has been successfully applied to the synthesis of (S)-2-piperidinecarboxylic acid, which serves as an important chiral intermediate in pharmaceutical synthesis [3].

Another notable stereoselective approach involves the use of chiral oxazolidinone auxiliaries for the asymmetric synthesis of substituted piperidines. This methodology employs the stereoselective addition of nucleophiles to chiral imine intermediates, followed by cyclization and auxiliary removal [4]. The process demonstrates high diastereoselectivity (>19:1) and can be readily scaled to multi-gram quantities.

The kinetic resolution approach using chiral bases has also shown promise for the preparation of enantiomerically enriched piperidine derivatives. The use of n-butyllithium with sparteine as a chiral ligand allows for the selective deprotonation of one enantiomer from racemic mixtures, achieving selectivity factors of approximately 16 [5]. This method is particularly valuable for the preparation of 2-aryl-substituted piperidines with high enantiomeric ratios.

Biocatalytic Production Methods

Biocatalytic approaches to piperidine-2-carboxylic acid synthesis have emerged as environmentally sustainable and highly selective alternatives to traditional chemical methods. These methodologies offer exceptional stereoselectivity, mild reaction conditions, and reduced environmental impact compared to conventional synthetic approaches.

Whole-Cell Bacterial Biocatalysts

The utilization of whole-cell bacterial biocatalysts represents a particularly effective approach for the stereoselective synthesis of piperidine-2-carboxylic acid. Several bacterial strains have been identified and characterized for their ability to selectively hydrolyze racemic piperidine-2-carboxamide substrates [6].

Pseudomonas putida strains have demonstrated excellent enantioselectivity in the kinetic resolution of racemic piperidine-2-carboxamide, preferentially hydrolyzing the (S)-enantiomer to yield (S)-piperidine-2-carboxylic acid with >99% enantiomeric excess [6]. The process typically operates at 37°C and pH 9.0, with reaction times of 24 hours achieving 50% theoretical conversion. The bacterial cells can be grown in standard fermentation media and used directly without cell lysis or enzyme purification.

Klebsiella terrigena represents another valuable biocatalyst for the production of the complementary (R)-enantiomer. This strain selectively hydrolyzes the (R)-carboxamide, leaving the (S)-amide intact and producing (R)-piperidine-2-carboxylic acid with exceptional enantiomeric purity [6]. The process conditions are similar to those used for Pseudomonas putida, demonstrating the robustness of the whole-cell approach.

The advantages of whole-cell systems include the elimination of expensive enzyme purification steps, the presence of cofactor regeneration systems, and the ability to perform large-scale fermentations. The cells can be immobilized on various supports to improve reusability and facilitate product separation [6]. Additionally, the whole-cell approach allows for the simultaneous production of both enantiomers by using different bacterial strains in parallel processes.

Enzymatic Conversions

Purified enzyme systems offer precise control over reaction conditions and product formation, making them valuable tools for the synthesis of piperidine-2-carboxylic acid. Several key enzymes have been identified and characterized for their ability to catalyze the formation of this important compound.

The enzyme Δ¹-piperideine-2-carboxylate reductase from Pseudomonas putida has been successfully employed for the synthesis of L-pipecolic acid from L-lysine substrates [7]. This enzyme system utilizes L-lysine α-oxidase from Trichoderma viride to generate the cyclic intermediate, which is subsequently reduced to the final product. The enzymatic cascade achieves 99.7% enantiomeric excess with laboratory-scale production of 27 g/L [7].

The process involves the initial oxidative deamination of L-lysine to form α-keto-ε-aminocaproic acid, which spontaneously cyclizes to Δ¹-piperideine-2-carboxylate. The reductase enzyme then catalyzes the NADH-dependent reduction of this intermediate to form L-pipecolic acid. The system requires glucose dehydrogenase from Bacillus subtilis for cofactor regeneration, demonstrating the importance of coupled enzyme systems in biocatalytic processes [7].

Leucine aminopeptidase 2 from Aspergillus oryzae has been extensively studied for the kinetic resolution of piperazine-2-carboxamide substrates. This enzyme demonstrates high enantioselectivity (E > 200) and has been successfully immobilized on various supports to improve stability and reusability [1]. The immobilized enzyme retains good catalytic activity while enabling continuous flow processing and simplified product separation.

The enzyme shows optimal activity at pH 9.0 and 37°C, with specific activity values of 5 min⁻¹ for proline substrates and 210 min⁻¹ for leucine substrates. The enzyme exhibits product inhibition, with up to 90% activity loss in the presence of 0.625 M product, necessitating careful process design for optimal performance [1].

Resolution Techniques for Enantiomers

The resolution of racemic piperidine-2-carboxylic acid into its constituent enantiomers represents a critical aspect of its production, particularly for pharmaceutical applications where enantiomeric purity is essential. Several resolution techniques have been developed and optimized to achieve high enantiomeric excess while maintaining practical yields.

Classical resolution using chiral acids has been extensively studied, with D-mandelic acid showing particular effectiveness for the separation of piperidine-2-carboxylic acid enantiomers [3]. The process involves the formation of diastereomeric salts through acid-base interactions, followed by selective crystallization of the less soluble diastereomer. The method typically requires multiple recrystallizations to achieve high enantiomeric purity (>99% ee), but suffers from low overall yields due to the iterative nature of the process.

Enzymatic kinetic resolution has emerged as a superior alternative to classical chemical resolution. The use of stereoselective amidases allows for the selective hydrolysis of one enantiomer from racemic carboxamide substrates, leaving the complementary enantiomer intact [6]. This approach achieves theoretical maximum yields of 50% for each enantiomer while maintaining excellent enantiomeric excess (>99%).

The enzymatic approach offers several advantages over chemical resolution, including milder reaction conditions, reduced waste generation, and the ability to access both enantiomers using different enzyme systems. The process can be conducted in aqueous media, eliminating the need for organic solvents and reducing environmental impact [6].

Chromatographic resolution using chiral stationary phases has been developed for analytical and preparative applications. The use of D-penicillamine-copper(II) complex as a chiral selector in ligand-exchange chromatography allows for the direct separation of piperidine-2-carboxylic acid enantiomers [8]. The method achieves baseline separation with resolution factors exceeding 2.0, making it suitable for preparative applications.

The chromatographic approach offers high resolution and can handle complex mixtures, but is limited by throughput and cost considerations for large-scale production. The method is particularly valuable for analytical applications and quality control in pharmaceutical manufacturing [8].

Crystallization-based resolution using chiral co-crystals has shown promise for improving the efficiency of enantiomer separation. The formation of conglomerate crystals or diastereomeric co-crystals can provide enhanced selectivity compared to simple salt formation. This approach requires systematic screening of crystallization conditions and co-crystal formers to identify optimal systems [9].

Industrial Production Considerations

The industrial production of piperidine-2-carboxylic acid requires careful consideration of multiple factors including economic viability, safety, environmental impact, and product quality. Current industrial processes predominantly rely on chemical hydrogenation methods, though biocatalytic approaches are gaining attention for specialized applications.

The palladium-catalyzed hydrogenation of pyridinecarboxylic acids represents the most established industrial method. This process offers several advantages including high yields (85-97%), straightforward scale-up, and well-understood reaction mechanisms [2]. The process requires high-pressure hydrogen reactors (4-5 MPa) and elevated temperatures (90-100°C), necessitating specialized equipment and safety protocols.

Cost considerations favor the chemical hydrogenation approach due to the relatively low cost of starting materials and the high throughput achievable. The palladium catalyst can be recycled multiple times, reducing overall catalyst costs. However, the method produces racemic mixtures requiring subsequent resolution, which can significantly impact overall process economics for applications requiring enantiomerically pure products [2].

Environmental considerations have led to increased interest in biocatalytic production methods. These processes operate under mild conditions, generate minimal waste, and use renewable feedstocks. However, the longer reaction times and complex separation requirements can limit their economic competitiveness for large-scale production [1].

The market for piperidine-2-carboxylic acid is projected to grow significantly, with the global market size valued at USD 150 million in 2024 and projected to reach USD 250 million by 2033, exhibiting a compound annual growth rate of 6.5% [10]. This growth is driven by increasing demand in pharmaceutical and agrochemical applications.

Safety considerations vary significantly between different production methods. Chemical hydrogenation processes require careful handling of high-pressure hydrogen and elevated temperatures, necessitating specialized safety equipment and training. Biocatalytic processes operate under milder conditions but require biological containment measures and careful handling of microorganisms [10].

Continuous Flow Technology Applications

Continuous flow technology has emerged as a promising approach for the synthesis of piperidine-2-carboxylic acid, offering advantages in reaction control, safety, and efficiency. The technology enables precise control of reaction parameters and facilitates the integration of multiple synthetic steps into streamlined processes.

Flow photochemical decarboxylative fluorination has been successfully applied to the synthesis of fluorinated piperidine derivatives, demonstrating the potential for continuous flow processing of complex transformations [11]. The process achieved >400 g scale production with >98% diastereomeric excess and >96% enantiomeric excess, highlighting the scalability of flow technology.

The integration of continuous flow reactors with biocatalytic systems represents a particularly promising development. Packed-bed reactors containing immobilized enzymes enable continuous production while maintaining high enantioselectivity. The approach has been demonstrated for the production of L-pipecolic acid using co-immobilized lysine-6-dehydrogenase and pyrroline-5-carboxylate reductase, achieving >99% conversion with 30-minute residence time [12].

The continuous flow approach offers several advantages over batch processing, including improved heat and mass transfer, enhanced safety through reduced inventory of hazardous materials, and the ability to perform reactions under conditions not accessible in batch mode. The technology also enables real-time monitoring and control of reaction parameters, leading to improved reproducibility and quality control [13].

Microreactor technology has been particularly effective for highly exothermic reactions and processes involving unstable intermediates. The enhanced heat transfer characteristics of microreactors allow for precise temperature control, enabling reactions to be conducted at optimal conditions while maintaining safety [14].

The economic benefits of continuous flow technology include reduced capital investment through smaller reactor volumes, improved product quality through enhanced process control, and reduced waste generation through optimized reaction conditions. The technology also enables rapid process development and optimization through systematic parameter variation [13].

Integration of continuous flow technology with downstream processing has been demonstrated through the use of inline purification systems. The combination of flow reactors with packed columns containing scavenger resins enables the continuous removal of impurities and byproducts, simplifying product isolation and purification [14].

XLogP3

Sequence

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant